molecular formula C6H3F2N3O B14242239 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine CAS No. 425395-57-9

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine

Cat. No.: B14242239
CAS No.: 425395-57-9
M. Wt: 171.10 g/mol
InChI Key: PXWWQSCWVTXNEF-UHFFFAOYSA-N
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Description

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a chemical compound with the molecular formula C6H3F2N3O and a molecular weight of 171.1 g/mol . This compound is characterized by the presence of a cyano group at the 5-position, a difluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the cyano, difluoromethyl, and hydroxyl groups onto the pyrimidine ring. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Chemical Reactions Analysis

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

5-Cyano-6-difluoromethyl-4-hydroxypyrimidine can be compared with other pyrimidine derivatives such as 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives. While both classes of compounds share the pyrimidine scaffold, the presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity. Similar compounds include 5-cyano-6-phenyl-2,4-disubstituted pyrimidines, which have been studied for their antitumor activity .

Properties

CAS No.

425395-57-9

Molecular Formula

C6H3F2N3O

Molecular Weight

171.10 g/mol

IUPAC Name

4-(difluoromethyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H3F2N3O/c7-5(8)4-3(1-9)6(12)11-2-10-4/h2,5H,(H,10,11,12)

InChI Key

PXWWQSCWVTXNEF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)C#N)C(F)F

Origin of Product

United States

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